molecular formula C12H16BrN B1601331 2-Bromo-N-cyclohexylaniline CAS No. 858516-27-5

2-Bromo-N-cyclohexylaniline

Cat. No.: B1601331
CAS No.: 858516-27-5
M. Wt: 254.17 g/mol
InChI Key: JBALYHGVQNTMHI-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclohexylaniline is an organic compound with the molecular formula C12H16BrN. It is a derivative of aniline, where the amino group is substituted with a cyclohexyl group and a bromine atom is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-cyclohexylaniline typically involves the bromination of N-cyclohexylaniline. One common method is the electrophilic aromatic substitution reaction, where N-cyclohexylaniline is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-cyclohexylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-N-cyclohexylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N-cyclohexylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-Bromo-N-methylcyclohexylaniline
  • 2-Bromo-N-ethylcyclohexylaniline
  • 2-Bromo-N-propylcyclohexylaniline

Comparison: 2-Bromo-N-cyclohexylaniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-bromo-N-cyclohexylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBALYHGVQNTMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479086
Record name 2-Bromo-N-cyclohexylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858516-27-5
Record name 2-Bromo-N-cyclohexylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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